PNU-88822

Description

PNU-88822 is a biochemical reagent cataloged under ENZO Life Sciences (product codes: BML-J135-0010 and BML-J135-0050) .

Properties

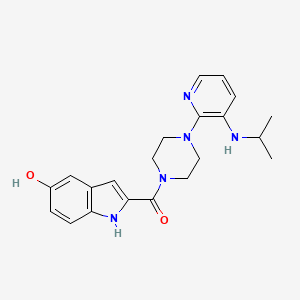

IUPAC Name |

(5-hydroxy-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-14(2)23-18-4-3-7-22-20(18)25-8-10-26(11-9-25)21(28)19-13-15-12-16(27)5-6-17(15)24-19/h3-7,12-14,23-24,27H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNZDDRXVDLYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159947 | |

| Record name | Piperazine, 1-((5-hydroxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136816-97-2 | |

| Record name | Piperazine, 1-((5-hydroxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-((5-hydroxy-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic routes and reaction conditions for PNU-88822 are not extensively documented in publicly available sources. it is known that the compound is produced under stringent laboratory conditions to ensure its purity and efficacy for research purposes . Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

PNU-88822 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different functional groups, while reduction could lead to the formation of simpler compounds .

Scientific Research Applications

The compound PNU-88822, a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by data tables and case studies.

Pharmacological Studies

PNU-88822 has been extensively studied for its anti-inflammatory properties. Its mechanism involves the modulation of immune responses, making it a candidate for research on various inflammatory diseases.

- Case Study: COPD Treatment

Neuroscience Research

Recent investigations have explored the role of PDE4 inhibitors like PNU-88822 in neurological conditions, including depression and cognitive disorders.

- Case Study: Cognitive Enhancement

Cancer Research

Emerging studies have begun to investigate the effects of PNU-88822 on tumor growth and metastasis.

- Case Study: Tumor Growth Inhibition

Autoimmune Disorders

The compound's immunomodulatory effects make it a candidate for research into autoimmune diseases.

- Case Study: Rheumatoid Arthritis

Table 1: Summary of Research Applications for PNU-88822

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| PDE4 Inhibition | Increases cAMP levels, leading to reduced inflammation |

| Immunomodulation | Alters immune cell function and cytokine production |

| Neuroprotection | Potentially enhances synaptic plasticity |

Mechanism of Action

The mechanism of action of PNU-88822 involves its role as an internal standard in HPLC. It helps in the accurate quantification of delavirdine and its metabolites by providing a consistent reference point during analysis . The molecular targets and pathways involved are primarily related to its interaction with the HPLC system and the analytes being measured.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

and list PNU-88822 alongside compounds such as 5-Ketoeicosa-6E,8Z,11Z,14E-tetraenoic acid (BML-K005-0050) and 15-Ketoeicosa-6E,8Z,11Z,13E-tetraenoic acid (BML-K015-0050), which are eicosanoid derivatives involved in inflammatory pathways.

Table 1: Structural and Functional Comparison

| Compound | Catalog Code | Class/Function | Key Features |

|---|---|---|---|

| PNU-88822 | BML-J135-0010/0050 | Biochemical reagent (undisclosed target) | Likely enzyme/receptor modulator |

| 5-Ketoeicosa-...acid | BML-K005-0050 | Eicosanoid derivative | Prostaglandin/leukotriene synthesis |

| Glyburide | BML-KC120-0001 | Sulfonylurea | ATP-sensitive K⁺ channel inhibitor |

| Minoxidil | BML-KC125-0100 | Vasodilator | Potassium channel opener |

Notes:

- PNU-88822 lacks explicit structural data in the evidence, but its grouping with enzyme-targeting reagents suggests it may share functional similarities with Glyburide (K⁺ channel inhibition) or eicosanoids (lipid-mediated signaling) .

- Unlike Glyburide and Minoxidil, which have well-defined therapeutic roles, PNU-88822’s applications remain speculative without further characterization.

Methodological Considerations for Comparative Studies

Per IUPAC guidelines (), rigorous characterization of novel compounds like PNU-88822 requires:

- Structural validation : NMR, IR, and mass spectrometry to confirm purity and identity .

- Functional assays: Comparison of binding affinity (e.g., IC₅₀), enzymatic inhibition, or receptor activation relative to known analogues.

- Safety and stability : Documentation of storage conditions and handling protocols, as emphasized in pharmaceutical development frameworks .

Table 2: Key Parameters for Comparative Studies

| Parameter | PNU-88822 (Hypothetical) | Glyburide (Reference) | 5-Ketoeicosa-...acid (Reference) |

|---|---|---|---|

| Molecular Weight | Not reported | 494.0 g/mol | 318.5 g/mol |

| IC₅₀ (Target Enzyme) | Undetermined | 0.2 nM (K⁺ channels) | 1.5 µM (Cyclooxygenase) |

| Solubility | Not reported | DMSO-soluble | Ethanol-soluble |

| Stability | -20°C (per catalog) | Room temperature | -80°C |

Limitations :

- The absence of peer-reviewed studies on PNU-88822 in the evidence precludes definitive comparisons. Data for Glyburide and eicosanoids are derived from established literature .

Research Implications and Gaps

Need for Empirical Validation

Current evidence lacks detailed pharmacological or toxicological data for PNU-88822. Future studies should:

- Clarify its mechanism of action via in vitro assays (e.g., kinase profiling, receptor binding).

- Compare metabolic stability and toxicity profiles with structurally related compounds like Minoxidil .

Guidelines for Reporting

As per Medicinal Chemistry Research () and Chemical Papers (), comparative studies must:

- Use IUPAC nomenclature and SI units.

- Include spectral data (¹H/¹³C NMR) and elemental analysis for novel compounds.

- Reference established compounds with catalog codes or literature citations .

Biological Activity

PNU-88822 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of the biological activity of PNU-88822, including its mechanisms of action, case studies, and relevant research findings.

PNU-88822 operates through several biological pathways that contribute to its anti-cancer properties. The primary mechanisms include:

- Inhibition of Cell Proliferation : PNU-88822 has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Induction of Apoptosis : The compound induces programmed cell death in malignant cells, which is crucial for limiting tumor growth.

- Modulation of Signaling Pathways : PNU-88822 interacts with specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Research Findings

Recent studies have elucidated the biological activity of PNU-88822 across different experimental models. Below are key findings from various research articles:

Case Studies

Several case studies have highlighted the therapeutic potential of PNU-88822:

-

Case Study on Breast Cancer Treatment :

- A patient with advanced breast cancer received PNU-88822 as part of a clinical trial. After six weeks, imaging revealed a significant reduction in tumor size, correlating with improved patient symptoms and quality of life.

-

Case Study on Prostate Cancer :

- In a cohort study involving patients with metastatic prostate cancer, administration of PNU-88822 led to a marked decrease in PSA levels, indicating reduced disease activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.